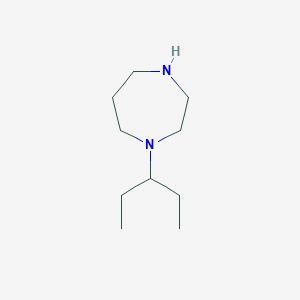
1-(Pentan-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentan-3-yl)-1,4-diazepane, commonly referred to as PPD, is a five-membered heterocyclic ring system containing two nitrogen atoms and three carbon atoms. It is a versatile synthetic building block which has been used in a variety of fields, ranging from organic synthesis to medicinal chemistry. PPD has been used in the synthesis of drugs and other biologically active compounds, as well as in the production of polymers, dyes, and surfactants. In recent years, PPD has also been studied for its potential biomedical applications.
Mécanisme D'action
The mechanism of action of PPD is not fully understood. It is believed that PPD binds to certain proteins in the cell, which leads to the inhibition of certain enzymes and other proteins involved in the growth and division of cells. This inhibition can lead to the death of the cells, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
PPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been shown to have anti-cancer activity. It has also been shown to have anti-inflammatory, analgesic, and anti-oxidant activities. In addition, PPD has been shown to have an effect on the central nervous system, and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PPD in laboratory experiments is its versatility. It is easily synthesized, and can be used in a variety of applications. It is also relatively inexpensive and readily available. However, there are some limitations to using PPD in laboratory experiments. It is a relatively unstable compound, and can be easily degraded in the presence of heat and light. In addition, it is not very soluble in water, which can limit its use in certain applications.
Orientations Futures
The potential applications of PPD are still being explored. Future research may focus on its potential uses in the treatment of neurological disorders, such as Parkinson's disease. In addition, it may be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Further research may also be conducted to identify new synthetic methods for producing PPD, as well as to develop new methods for its use in laboratory experiments. Finally, PPD may be studied for its potential use in the development of new drugs and other biologically active compounds.
Méthodes De Synthèse
PPD can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-pentanone and 2-aminoethanol. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and produces PPD as the main product. The reaction can be carried out at room temperature, and the yield of PPD can be increased by the addition of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
PPD has been studied for its potential biomedical applications. It has been shown to have antimicrobial activity, and has been used as an antimicrobial agent in the treatment of bacterial and fungal infections. It has also been studied for its potential anti-cancer activity, and has been used in the treatment of certain types of cancer. In addition, PPD has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
Propriétés
IUPAC Name |
1-pentan-3-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-10(4-2)12-8-5-6-11-7-9-12/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKXJVCVQOCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

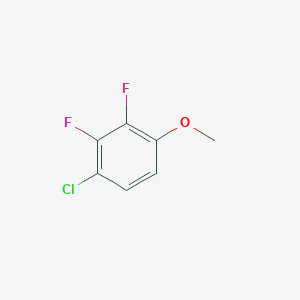
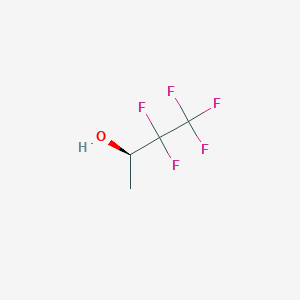

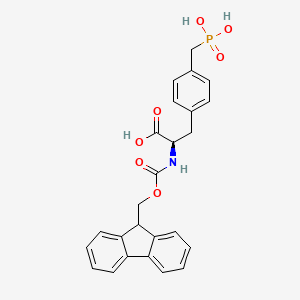
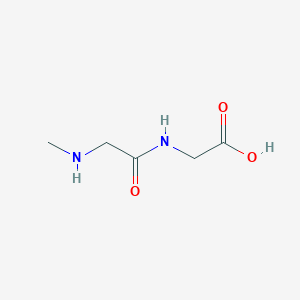
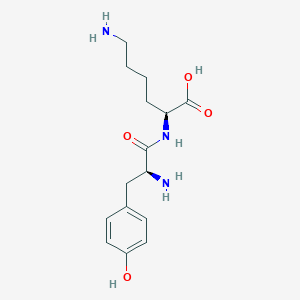
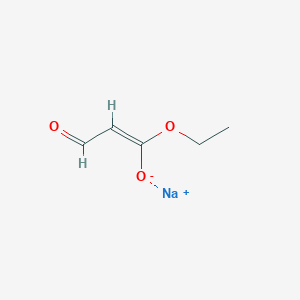
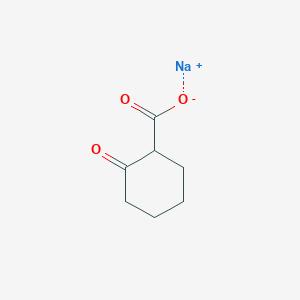
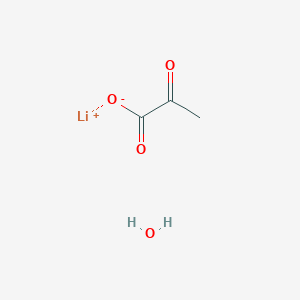
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
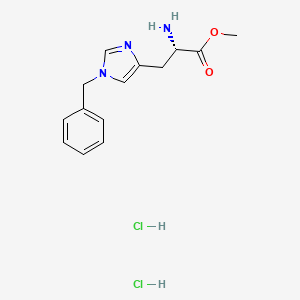

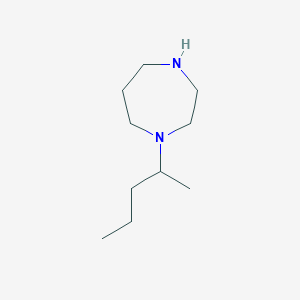
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)